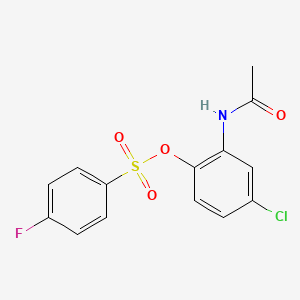![molecular formula C15H11NO3S2 B6032602 5-{[5-(4-methoxyphenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6032602.png)
5-{[5-(4-methoxyphenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[5-(4-methoxyphenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one, also known as MTFT, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. MTFT is a thiazolidinone derivative that has been shown to possess several biological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Mechanism of Action
The exact mechanism of action of 5-{[5-(4-methoxyphenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed that 5-{[5-(4-methoxyphenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one exerts its biological effects by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation. For example, 5-{[5-(4-methoxyphenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
5-{[5-(4-methoxyphenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one has been shown to possess several biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant activities, 5-{[5-(4-methoxyphenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one has also been shown to possess antimicrobial and antiviral activities. Furthermore, 5-{[5-(4-methoxyphenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one has been shown to modulate various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-{[5-(4-methoxyphenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potent biological activity. 5-{[5-(4-methoxyphenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one has been shown to possess a wide range of biological properties, making it useful for studying various cellular processes. However, one of the limitations of using 5-{[5-(4-methoxyphenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potential toxicity. 5-{[5-(4-methoxyphenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 5-{[5-(4-methoxyphenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one. One area of research is to further elucidate the mechanism of action of 5-{[5-(4-methoxyphenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one. By understanding how 5-{[5-(4-methoxyphenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one exerts its biological effects, researchers may be able to develop more effective treatments for cancer and other diseases. Additionally, researchers may investigate the potential use of 5-{[5-(4-methoxyphenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one in combination with other drugs to enhance its therapeutic efficacy. Finally, researchers may also investigate the potential use of 5-{[5-(4-methoxyphenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one in other scientific research applications, such as drug delivery and imaging.
Synthesis Methods
5-{[5-(4-methoxyphenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-furylcarboxaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone. The hydrazone is then reacted with thiosemicarbazide in the presence of acetic acid to yield the desired 5-{[5-(4-methoxyphenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one product. Other methods, such as the use of microwave irradiation and ultrasound-assisted synthesis, have also been reported.
Scientific Research Applications
5-{[5-(4-methoxyphenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. 5-{[5-(4-methoxyphenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one has been shown to possess potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, 5-{[5-(4-methoxyphenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one has been shown to possess anti-inflammatory and antioxidant activities, which may make it useful in the treatment of other diseases such as arthritis and cardiovascular disease.
properties
IUPAC Name |
(5E)-5-[[5-(4-methoxyphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S2/c1-18-10-4-2-9(3-5-10)12-7-6-11(19-12)8-13-14(17)16-15(20)21-13/h2-8H,1H3,(H,16,17,20)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINKAUVDFGACPZ-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=S)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methylphenyl)-2-[(4-oxo-3,4-dihydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6032522.png)
![2-methoxy-5-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol](/img/structure/B6032523.png)
![2-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6032547.png)
![1-(4-methoxyphenyl)-6,6-dimethyl-N-[1-(2-pyridinylmethyl)-4-piperidinyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6032551.png)
![{3-(2,4-difluorobenzyl)-1-[(2E)-3-(4-methoxyphenyl)-2-propenoyl]-3-piperidinyl}methanol](/img/structure/B6032561.png)
![dimethyl 4,4'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate](/img/structure/B6032569.png)
![N-(2,4-dichlorophenyl)-N'-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6032572.png)
methanone](/img/structure/B6032588.png)
![methyl 3-{4-(3,4-dimethylbenzoyl)-6-[(3-methoxybenzyl)oxy]-2-oxo-1,4-diazepan-1-yl}propanoate](/img/structure/B6032590.png)
![N-methyl-1-(tetrahydro-2H-pyran-2-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B6032610.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B6032612.png)

